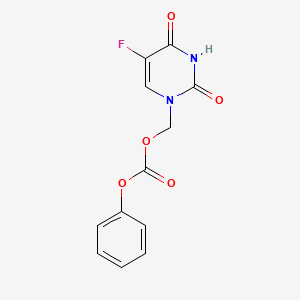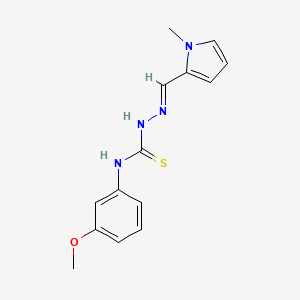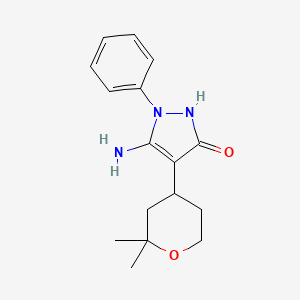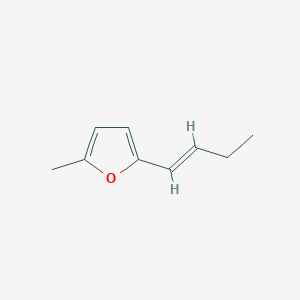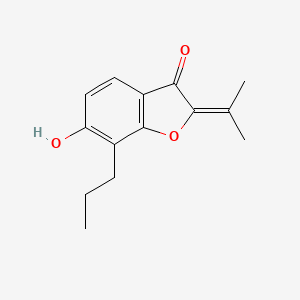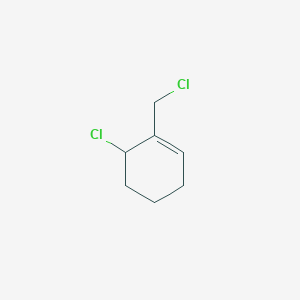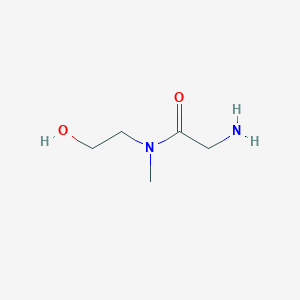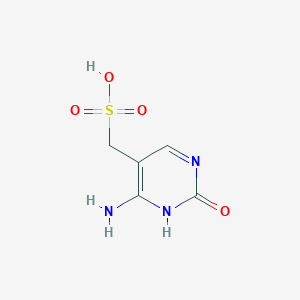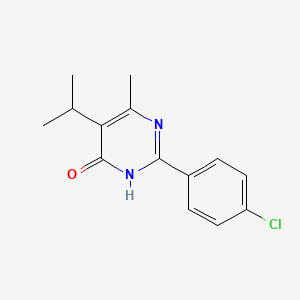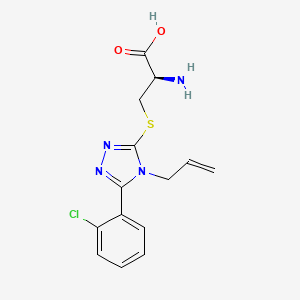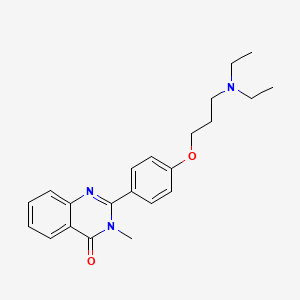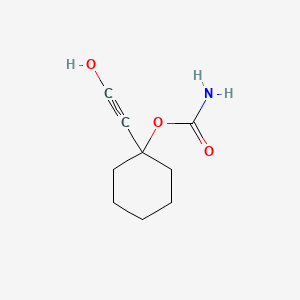
1-(Hydroxyethynyl)cyclohexyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxyethynyl)cyclohexyl carbamate is a chemical compound with a unique structure that combines a cyclohexyl ring, a hydroxyethynyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyethynyl)cyclohexyl carbamate can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with ethynyl alcohol to form the hydroxyethynyl derivative, followed by carbamoylation using a suitable carbamoyl chloride or isocyanate. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxyethynyl)cyclohexyl carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The hydroxyethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyethynyl)cyclohexyl carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Hydroxyethynyl)cyclohexyl carbamate involves its interaction with specific molecular targets. The hydroxyethynyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate moiety can act as a prodrug, releasing active amines upon hydrolysis. These interactions can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
- trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane
Comparison: 1-(Hydroxyethynyl)cyclohexyl carbamate is unique due to the presence of the hydroxyethynyl group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it different from other similar compounds that may lack this functional group and therefore have different chemical and biological properties .
Eigenschaften
CAS-Nummer |
91240-26-5 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
[1-(2-hydroxyethynyl)cyclohexyl] carbamate |
InChI |
InChI=1S/C9H13NO3/c10-8(12)13-9(6-7-11)4-2-1-3-5-9/h11H,1-5H2,(H2,10,12) |
InChI-Schlüssel |
OTJPBEODPXQLRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#CO)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


